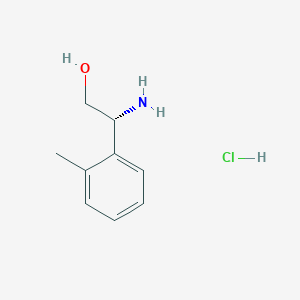

(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-(2-methylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7-4-2-3-5-8(7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCVRMHELDJLFA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available o-toluidine.

Chiral Resolution: The racemic mixture of 2-Amino-2-(o-tolyl)ethanol is resolved into its enantiomers using chiral acids or chromatography techniques.

Hydrochloride Formation: The resolved ®-enantiomer is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride may involve:

Large-Scale Chiral Resolution: Utilizing efficient chiral resolution techniques such as crystallization with chiral resolving agents.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Purification: Employing high-performance liquid chromatography (HPLC) for the purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Thionyl chloride or phosphorus tribromide under anhydrous conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines.

Substitution: Formation of alkyl halides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Development

(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is primarily utilized as an intermediate in the synthesis of drugs targeting neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for conditions such as depression and anxiety disorders. Research indicates that this compound may modulate serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

1.2 Neuroprotective Effects

Studies have shown that compounds similar to this compound exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where modulation of neurotransmitter systems can alleviate symptoms and slow disease progression.

Chemical Research Applications

2.1 Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow it to participate in various chemical reactions, making it an essential reagent in synthetic pathways aimed at creating new compounds with desired biological activities.

2.2 Structure-Activity Relationship Studies

The compound is also used in structure-activity relationship studies, which investigate how changes in chemical structure affect biological activity. This research is vital for optimizing drug candidates and understanding the mechanisms of action of various pharmacological agents .

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (S)-2-Amino-2-(o-tolyl)ethan-1-ol | Enantiomer | Potentially different biological effects |

| 1-Amino-2-(o-tolyl)ethanol | Amino Alcohol | Neuroactive properties |

| 3-Hydroxy-o-toluidine | Hydroxy Derivative | Antioxidant activity |

These comparisons highlight how variations in stereochemistry or functional groups can significantly influence biological activity and pharmacological profiles.

Case Studies

4.1 Neurotransmitter Modulation

In a recent study, researchers investigated the effects of this compound on serotonin receptor modulation in vitro. The results indicated that the compound enhances serotonin receptor signaling, suggesting its potential therapeutic role in treating mood disorders .

4.2 Synthesis of Derivatives

Another case study focused on synthesizing derivatives of this compound to evaluate their biological activities. Several derivatives exhibited improved binding affinities to dopamine receptors compared to the parent compound, indicating that structural modifications can enhance therapeutic efficacy.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It can act as a ligand for certain enzymes or receptors, influencing their activity.

Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering enzyme conformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride: The enantiomer of the compound with different chiral properties.

2-Amino-2-phenylethanol: A similar compound with a phenyl group instead of an o-tolyl group.

2-Amino-2-(p-tolyl)ethanol: A compound with a p-tolyl group instead of an o-tolyl group.

Uniqueness

®-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of the o-tolyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride, also known as o-tolylalaninol hydrochloride, is a chiral amino alcohol with significant biological activity. This compound is characterized by its molecular formula and a molecular weight of approximately 187.66 g/mol. Its structure features an amino group and a hydroxyl group, which contribute to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The amino group can form hydrogen bonds with enzymes or receptors, while the o-tolyl group enhances hydrophobic interactions, potentially modulating enzyme activity or receptor signaling pathways.

Biological Activities

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .

- Enzyme Inhibition : The compound is utilized in studies focusing on enzyme mechanisms and protein-ligand interactions, highlighting its potential role in pharmacological applications.

- Pharmacological Applications : As an intermediate in the synthesis of drugs targeting neurological disorders, this compound is significant for developing therapeutics that require specific stereochemical configurations .

Antimicrobial Activity Study

A study examined the antimicrobial efficacy of several derivatives including this compound against common pathogens:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

This data suggests that the compound possesses moderate to good antimicrobial activity, making it a candidate for further exploration in clinical settings .

Toxicity Assessment

A comprehensive toxicity assessment was conducted using Wistar rats, which revealed that the compound did not cause serious health issues from repeated oral exposure at doses up to 2670 mg/kg bw/day, with a no observed adverse effect level (NOAEL) established at 320 mg/kg bw/day . Furthermore, local lymph node assays indicated that it is not a skin sensitizer, reinforcing its safety profile for potential therapeutic use .

Q & A

Q. What are the standard synthetic protocols for (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride?

The compound is synthesized via a trichloroacetimidate intermediate (S9) under GP5 reaction conditions. After completion, hydrolysis yields the amino alcohol with an 87% yield and an Rf value of 0.08 (30% isopropanol/CH₂Cl₂). This method emphasizes chiral specificity for the (R)-enantiomer .

Q. How is the compound characterized for purity and structural confirmation?

Thin-layer chromatography (TLC) on silica gel is used with a mobile phase of ethyl acetate, glacial acetic acid, hydrochloric acid, and water (11:7:1:1). Detection involves triketohydrindene/cadmium spray, heating at 90°C, and daylight examination. For structural validation, NMR and mass spectrometry are recommended, though specific protocols for this compound are not detailed in the evidence .

Q. What are the optimal storage conditions to maintain stability?

Store in dry, well-ventilated areas at temperatures below 25°C, protected from moisture and light. Containers should remain tightly sealed to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be validated for this chiral compound?

Enantiomeric purity is assessed using pharmacopeial TLC methods. For example, comparison with the (S)-enantiomer or impurities like 2-aminobutanol can be performed using chiral TLC plates and triketohydrindene/cadmium detection. Intensity differences in spots (e.g., 0.50 mg/mL vs. 50 mg/mL solutions) confirm purity thresholds .

Q. What catalytic methods enhance enantioselective synthesis?

Asymmetric synthesis leveraging chiral catalysts or enzymes can improve enantioselectivity. The (R)-configuration in the cited synthesis ( ) suggests the use of stereospecific starting materials or reaction conditions to favor the desired enantiomer. Further optimization could involve chiral auxiliaries or transition-metal catalysts .

Q. How is the compound utilized in pharmacological studies?

Structural analogs, such as those in patents for bronchodilators (e.g., EP 147719 A), indicate potential pharmacological applications. Testing involves in vitro assays for receptor binding or enzymatic activity, though direct studies on this compound are not explicitly documented .

Q. What analytical challenges arise in quantifying trace impurities?

Impurity profiling requires high-resolution techniques like HPLC-MS or GC-MS. For example, residual solvents or byproducts (e.g., chloroethyl derivatives) from synthesis must be quantified below 0.1% thresholds, as per ICH guidelines. TLC (as in ) provides preliminary screening but lacks quantitative precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.